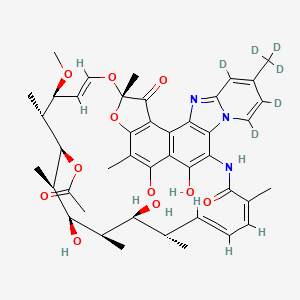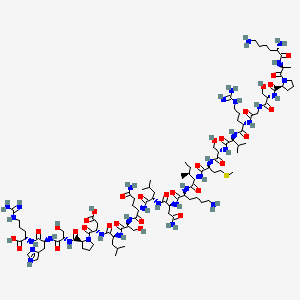![molecular formula C19H22N2O2 B563554 4-(Phenyl-13C6-amino]-1-benzyl-4-piperidinecarboxylic Acid CAS No. 1189861-91-3](/img/new.no-structure.jpg)
4-(Phenyl-13C6-amino]-1-benzyl-4-piperidinecarboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Phenyl-13C6-amino]-1-benzyl-4-piperidinecarboxylic Acid is a compound used primarily in scientific research. It is known for its applications in various fields such as chemistry, biology, medicine, and industry. The compound is characterized by its unique isotopic labeling, which makes it valuable for specific types of research.
Métodos De Preparación
The synthesis of 4-(Phenyl-13C6-amino]-1-benzyl-4-piperidinecarboxylic Acid involves several steps. One common method includes the reaction of benzylamine with a piperidine derivative under controlled conditions. The reaction typically requires a catalyst and specific temperature settings to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using automated systems to maintain consistency and purity .
Análisis De Reacciones Químicas
4-(Phenyl-13C6-amino]-1-benzyl-4-piperidinecarboxylic Acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: The compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
4-(Phenyl-13C6-amino]-1-benzyl-4-piperidinecarboxylic Acid is widely used in scientific research due to its unique properties. In chemistry, it is used as a reference compound for isotopic labeling studies. In biology and medicine, it is employed in the study of metabolic pathways and drug interactions. The compound’s isotopic labeling allows for precise tracking and analysis in various experimental setups .
Mecanismo De Acción
The mechanism of action of 4-(Phenyl-13C6-amino]-1-benzyl-4-piperidinecarboxylic Acid involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context of the research .
Comparación Con Compuestos Similares
4-(Phenyl-13C6-amino]-1-benzyl-4-piperidinecarboxylic Acid can be compared with other similar compounds such as:
- 4-Aminobenzoic acid-(phenyl-13C6)
- 4-Hydroxybenzoic acid-(phenyl-13C6)
- 4-Methoxybenzoic acid-(phenyl-13C6)
These compounds share similar isotopic labeling but differ in their chemical structure and specific applications. The uniqueness of this compound lies in its specific piperidine and benzyl groups, which confer distinct properties and uses .
Propiedades
Número CAS |
1189861-91-3 |
|---|---|
Fórmula molecular |
C19H22N2O2 |
Peso molecular |
316.351 |
Nombre IUPAC |
4-(anilino)-1-benzylpiperidine-4-carboxylic acid |
InChI |
InChI=1S/C19H22N2O2/c22-18(23)19(20-17-9-5-2-6-10-17)11-13-21(14-12-19)15-16-7-3-1-4-8-16/h1-10,20H,11-15H2,(H,22,23)/i2+1,5+1,6+1,9+1,10+1,17+1 |
Clave InChI |
YFSCBWDAVTYIMM-IPTBCTDGSA-N |
SMILES |
C1CN(CCC1(C(=O)O)NC2=CC=CC=C2)CC3=CC=CC=C3 |
Sinónimos |
1-Benzyl-4-[(phenyl-13C6)-amino]piperidine-4-carboxylic Acid; 4-(Anilino-13C6)-1-benzylpiperidine-4-carboxylic Acid; NSC 73748-13C6; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-[3-[amino(dideuterio)methyl]-4-(methoxymethylidene)(4,5-13C2)azolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-3H-1,8-naphthyridin-1-ium-3-carboxylic acid](/img/structure/B563471.png)
![(2S)-2-[(3S)-3-(4-Aminobutyl)-1,4-dioxohexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl]-4-phenylbutanoic acid](/img/structure/B563473.png)


![2-amino-3-[[2-amino-3-(naphthalen-2-ylamino)-3-oxopropyl]disulfanyl]-N-naphthalen-2-ylpropanamide;dihydrobromide](/img/structure/B563482.png)


![2-ethyl-4-nitro-1H-benzo[d]imidazole](/img/structure/B563488.png)




